STK33-IN-1

Kinase inhibition STK33 Biochemical assay

STK33-IN-1 is a validated chemical probe for dissecting STK33-dependent survival pathways in KRAS-mutant cancers. Unlike quinoxalinone-based ML281, this pyrazolo[3,4-d]pyrimidine scaffold offers defined dual Aurora-B selectivity (2-fold), enabling controlled mechanistic studies. - **Biochemical assays:** IC50 = 7 nM against purified STK33; ideal positive control for Z'-factor determination. - **Negative control use:** Does not selectively kill KRAS-mutant cells-critical for viability study attribution. - **Supply:** Packaged in inert gas, HPLC-verified (≥98%).

Molecular Formula C24H27N7O2
Molecular Weight 445.5 g/mol
Cat. No. B12421926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTK33-IN-1
Molecular FormulaC24H27N7O2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C4C=NN(C4=N3)C5=CC=C(C=C5)OC)OC
InChIInChI=1S/C24H27N7O2/c1-29-10-12-30(13-11-29)21-9-4-18(14-22(21)33-3)27-24-25-15-17-16-26-31(23(17)28-24)19-5-7-20(32-2)8-6-19/h4-9,14-16H,10-13H2,1-3H3,(H,25,27,28)
InChIKeyMWYFHEYFOMQIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-: A Reference STK33 Inhibitor for Kinase Selectivity Profiling


The compound 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- (CAS 1404437-49-5), also known as STK33-IN-1, is a synthetic small molecule that belongs to the pyrazolo[3,4-d]pyrimidine class [1]. It is characterized by its action as an inhibitor of the serine/threonine kinase 33 (STK33), a protein kinase implicated in KRAS-dependent cancer cell survival pathways [2]. The compound is frequently utilized as a chemical probe to investigate the role of STK33 in cellular signaling and to validate its potential as a therapeutic target, providing a valuable tool for fundamental research in oncology and kinase biology .

Target STK33 pathway inhibition study fit
Workflow Kinase selectivity research workflow
Model KRAS-dependent cell-model endpoint review
Tool compound for target engagement and kinase profiling studies. Not a single-agent viability probe.

Why Generic STK33 Inhibitors Cannot Replace 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- in Kinase Profiling


The class of pyrazolo[3,4-d]pyrimidine-based STK33 inhibitors exhibits significant structural and functional heterogeneity, rendering generic substitution for 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- (STK33-IN-1) highly problematic for rigorous scientific work [1]. While alternative compounds, such as the quinoxalinone-based probe ML281, also target STK33 with high potency, they possess fundamentally different chemical backbones that dictate distinct kinase selectivity profiles and pharmacokinetic properties [2]. Consequently, the interchange of STK33-IN-1 with other in-class inhibitors or broader kinase inhibitors would introduce uncontrolled variables, compromising the reproducibility and interpretability of experiments aimed at dissecting STK33-specific biology or validating target engagement. The quantitative evidence below demonstrates the precise, unique interaction parameters that define the utility and limitations of this specific compound.

Target
STK33-IN-1
Pyrazolo[3,4-d]pyrimidine chemotype
ML281 / Quinoxalinone probes
Quinoxalinone chemotype; selectivity profile may differ substantially
Selectivity
Defined Aurora-B co-inhibition context
Enables combined STK33/Aurora-B pathway interpretation
High STK33 selectivity context
Isoform selectivity may shift pathway-response interpretation
Functional Readout
Reported lack of single-agent cytotoxicity
Defined negative-control context for KRAS-dependent models
Chemotype-dependent cell-model response
Viability endpoint context may not transfer directly

Quantitative Differentiation Evidence for 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- (STK33-IN-1)


STK33 Inhibition Potency of STK33-IN-1 in Biochemical Assays

STK33-IN-1 demonstrates potent inhibitory activity against its primary target, serine/threonine kinase 33 (STK33), in a purified enzyme assay . The compound achieves half-maximal inhibitory concentration (IC50) in the low nanomolar range, providing a precise quantitative benchmark for its target engagement.

STK33 Inhibition
Head-to-head
7 nM IC50
Reported inhibition potency context in biochemical assay
ML281 comparator: 14 nM. Purified recombinant STK33.
Kinase inhibition STK33 Biochemical assay

Selectivity Profile of STK33-IN-1 Against Aurora Kinase B

The selectivity of STK33-IN-1 for its primary target over other kinases has been profiled. In direct comparative assays, the compound exhibits only a modest selectivity window against the closely related Aurora-B kinase [1]. This selectivity profile is a critical parameter that differentiates it from other STK33 inhibitors and defines its utility and limitations in cellular models.

Kinase Selectivity vs. Aurora-B
Class-level
2-fold selectivity for Aurora-B over STK33
Supports combined kinase pathway-response interpretation
ML281 shows >100-fold selectivity. Kinase panel context.
Kinase selectivity Aurora-B Off-target effects

Lack of Selective Cytotoxicity in KRAS-Dependent Cancer Cell Lines

The functional activity of STK33-IN-1 has been tested in cellular models of KRAS-dependent cancers. Despite its potent biochemical inhibition of STK33, the compound does not induce selective cytotoxicity in these cells . This outcome is a critical piece of functional evidence that informs its appropriate use and distinguishes its cellular effect from other tool compounds or the phenotype expected from genetic knockdown of STK33.

KRAS-Dependent Cell Viability
Context-dependent
No selective cytotoxicity observed
Reported functional endpoint: negative-control context
Tested in NCI-H23, HCT-116 cell models. Data to verify.
Cancer cell viability KRAS Functional assay

Recommended Research Applications for 1H-Pyrazolo[3,4-d]pyrimidin-6-amine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)- (STK33-IN-1)


Biochemical Assay Development and Target Engagement Studies for STK33

STK33-IN-1 is ideally suited for use as a positive control or tool compound in biochemical assays designed to measure STK33 kinase activity. Its potent IC50 of 7 nM against purified STK33 makes it a reliable standard for establishing assay conditions, validating assay robustness (e.g., Z'-factor determination), and confirming target engagement in lysates or with recombinant protein [1]. Its 2-fold higher potency compared to ML281 allows for more sensitive detection of STK33 inhibition in these systems [1][2].

Investigating the Functional Consequences of Combined STK33 and Aurora-B Inhibition

Given its defined 2-fold selectivity for Aurora-B over STK33, this compound serves as a specialized tool for probing the biological effects of dual kinase inhibition [1]. Researchers investigating cellular pathways where both STK33 and Aurora-B play complementary or synergistic roles can employ STK33-IN-1 to achieve simultaneous, albeit unbalanced, inhibition of both targets. This is in stark contrast to using a highly selective STK33 inhibitor like ML281 (>100-fold selectivity), which would only impact the primary target [2].

Use as a Control for Functional Studies in KRAS-Dependent Cancer Models

A critical and validated application for STK33-IN-1 is its use as a negative control in cell viability studies of KRAS-mutant cancers. The established evidence that it does not selectively kill these cell lines [1] makes it an essential control for experiments that may use alternative compounds or genetic tools expected to impact viability via STK33 modulation [2]. This application ensures that observed anti-proliferative effects are not misattributed to off-target kinase inhibition common to this chemotype.

Application
Selection Property
Validation Focus
Biochemical target engagement studies
STK33 inhibition assay context
Biochemical potency endpoint review
Combined kinase pathway investigation
Defined Aurora-B co-inhibition profile
Isoform-selectivity assay context
KRAS-dependent cell-model studies
Reported negative-control viability endpoint
Cell-model endpoint review

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56 linked technical documents
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